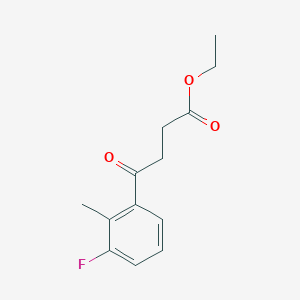
Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutanoate moiety, which is further substituted with a 3-fluoro-2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate typically involves the esterification of 4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid, which can then interact with biological targets. The fluoro and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate can be compared with other similar compounds such as:
Ethyl 4-(2-methylphenyl)-4-oxobutanoate: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
Ethyl 4-(3-chloro-2-methylphenyl)-4-oxobutanoate: Contains a chloro substituent instead of fluoro, which can alter its chemical properties and interactions.
Ethyl 4-(3-fluoro-2-ethylphenyl)-4-oxobutanoate: Has an ethyl group instead of a methyl group, which can impact its steric and electronic properties.
生物活性
Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Molecular Formula : C13H15F O3
- Molecular Weight : 238.26 g/mol
- Functional Groups : Contains a fluorinated aromatic ring and a keto ester functional group, which contribute to its reactivity and potential biological effects.
The presence of fluorine in the compound is particularly noteworthy as it often enhances lipophilicity and bioavailability, making it a candidate for further biological evaluations.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The ester group is susceptible to hydrolysis, releasing the active component, 4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid, which may interact with various biological targets. The structural modifications provided by the fluoro and methyl groups can influence the compound's binding affinity and specificity towards these targets .
Antitumor Activity
Research has indicated that compounds with structural similarities to this compound exhibit promising antitumor activities. For instance, studies have shown that related compounds significantly reduce tumor cell viability in experimental models. In particular, molecular docking studies have suggested favorable interactions between these compounds and specific cancer-related receptors, indicating potential therapeutic applications in oncology .
Anti-inflammatory Properties
Compounds similar to this compound have also demonstrated anti-inflammatory effects. These compounds have been tested for their ability to inhibit inflammatory pathways, showing significant inhibition of cytokine release and other inflammatory markers in vitro and in vivo .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A notable study evaluated the antitumor effects of various derivatives similar to this compound against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed a complete inhibition of tumor growth at certain concentrations, alongside histopathological evaluations confirming no significant damage to vital organs like the liver or kidneys .
Pharmacokinetic Properties
The pharmacokinetic properties of this compound are still under investigation. However, preliminary studies suggest that its fluorinated structure may enhance its absorption and distribution within biological systems, leading to improved therapeutic efficacy compared to non-fluorinated analogs .
特性
IUPAC Name |
ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-3-17-13(16)8-7-12(15)10-5-4-6-11(14)9(10)2/h4-6H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVSHZSWVGWPND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=CC=C1)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














